molecular formula C21H21B B1655795 Tris(2-methylphenyl)borane CAS No. 42270-57-5

Tris(2-methylphenyl)borane

Cat. No.: B1655795
CAS No.: 42270-57-5
M. Wt: 284.2 g/mol
InChI Key: YFDAMRSZJLWUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-methylphenyl)borane (C₂₁H₂₁B) is an organoboron compound featuring a central boron atom coordinated to three 2-methylphenyl groups. Its structure, confirmed via NMR and crystallographic data (InChIKey: YFDAMRSZJLWUSQ-UHFFFAOYSA-N), places methyl substituents in the ortho positions of each aromatic ring, introducing steric bulk and modest electron-donating effects . Historically, Wittig et al. This contrasts with fluorinated triarylboranes, which often display enhanced Lewis acidity and distinct photophysical properties due to electron-withdrawing substituents.

Properties

CAS No.

42270-57-5

Molecular Formula

C21H21B

Molecular Weight

284.2 g/mol

IUPAC Name

tris(2-methylphenyl)borane

InChI

InChI=1S/C21H21B/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

YFDAMRSZJLWUSQ-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C

Canonical SMILES

B(C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Triarylboranes

Structural and Electronic Properties

The electronic and steric profiles of triarylboranes are dictated by aryl substituents. Key comparisons include:

Compound Substituents Molecular Weight Lewis Acidity (Gutmann-Beckett AN)* Key Properties
Tris(2-methylphenyl)borane 2-CH₃-C₆H₄ 284.21 g/mol ~50–60 (estimated) Moderate Lewis acidity; blue fluorescence; no phosphorescence at RT
Tris(pentafluorophenyl)borane (BCF) 2,3,5,6-F₅-C₆H 512.07 g/mol ~85–90 High Lewis acidity; catalyst for hydroboration, hydrosilylation, FLP chemistry
Tris(3,5-bis(CF₃)phenyl)borane 3,5-(CF₃)₂-C₆H₃ 732.23 g/mol >100 Exceptional Lewis acidity; superior catalytic activity in alkene hydroboration
Tris(2,4,6-trifluorophenyl)borane 2,4,6-F₃-C₆H₂ 418.00 g/mol ~75–80 Enhanced acidity vs. BCF; used in hydrosilylation and defunctionalization
Tris(2,6-dimethylphenyl)borane 2,6-CH₃-C₆H₃ 326.28 g/mol ~55–65 (estimated) Steric hindrance reduces reactivity; limited catalytic applications

*Lewis acidity values (Gutmann Acceptor Number, AN) are approximate and based on comparative studies.

Key Observations:

  • Electron-withdrawing groups (e.g., -F, -CF₃) significantly enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Tris(3,5-bis(CF₃)phenyl)borane, for instance, surpasses BCF in catalytic hydroboration due to its extreme acidity .
  • Steric effects : this compound and tris(2,6-dimethylphenyl)borane exhibit reduced reactivity in catalysis compared to less hindered analogs, as methyl groups hinder substrate access .
  • Photophysics : Fluorinated boranes (e.g., BCF) often engage in charge-transfer interactions, enabling applications in sensing and optoelectronics. This compound’s fluorescence, however, lacks practical utility due to low quantum yield and absence of room-temperature phosphorescence .

Catalytic Performance

  • Hydroboration : BCF and tris(3,5-bis(CF₃)phenyl)borane catalyze alkene/alkyne hydroboration with HBpin at ambient temperatures, whereas this compound shows negligible activity due to weaker Lewis acidity .
  • Hydrosilylation : BCF enables catalytic hydrosilylation of carbonyls via FLP mechanisms, a reactivity absent in methyl-substituted analogs .
  • Polymerization: BCF activates zirconocene catalysts for ethylene polymerization, though with lower efficiency than MAO (methylaluminoxane) . No such applications are reported for this compound.

Stability and Reactivity

  • Thermal stability : Fluorinated boranes (e.g., BCF) decompose above 200°C, while this compound is stable under standard conditions but less so under oxidative or protic environments .
  • Hydrolytic sensitivity : BCF reacts vigorously with water, forming [B(C₆F₅)₃(OH)]⁻, whereas this compound’s hydrolytic behavior remains underexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.